molecular formula C14H19F2N3O B13715557 3-Amino-4-(4,4-difluoropiperidin-1-yl)-N-ethylbenzamide

3-Amino-4-(4,4-difluoropiperidin-1-yl)-N-ethylbenzamide

Cat. No.: B13715557
M. Wt: 283.32 g/mol
InChI Key: WTBQBPLPIGFKEV-UHFFFAOYSA-N
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Description

3-Amino-4-(4,4-difluoropiperidin-1-yl)-N-ethylbenzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core substituted with an amino group and a difluoropiperidinyl moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4,4-difluoropiperidin-1-yl)-N-ethylbenzamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzamide core, followed by the introduction of the amino group and the difluoropiperidinyl moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(4,4-difluoropiperidin-1-yl)-N-ethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The difluoropiperidinyl moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzamide derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

3-Amino-4-(4,4-difluoropiperidin-1-yl)-N-ethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4,4-difluoropiperidin-1-yl)-N-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(4,4-difluoropiperidin-1-yl)benzenesulfonamide
  • Ethyl 3-amino-4-(4,4-difluoropiperidin-1-yl)benzoate

Uniqueness

Compared to similar compounds, 3-Amino-4-(4,4-difluoropiperidin-1-yl)-N-ethylbenzamide may exhibit unique properties due to the presence of the N-ethyl group. This modification can influence the compound’s chemical reactivity, biological activity, and pharmacokinetic profile, making it a valuable candidate for specific applications.

Properties

Molecular Formula

C14H19F2N3O

Molecular Weight

283.32 g/mol

IUPAC Name

3-amino-4-(4,4-difluoropiperidin-1-yl)-N-ethylbenzamide

InChI

InChI=1S/C14H19F2N3O/c1-2-18-13(20)10-3-4-12(11(17)9-10)19-7-5-14(15,16)6-8-19/h3-4,9H,2,5-8,17H2,1H3,(H,18,20)

InChI Key

WTBQBPLPIGFKEV-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)N2CCC(CC2)(F)F)N

Origin of Product

United States

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